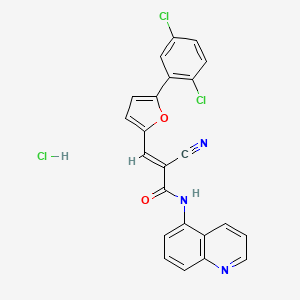

AGK-2 hydrochloride

Description

Contextualization of Sirtuin Deacetylase Inhibition in Cellular Homeostasis

Sirtuins are a family of NAD⁺-dependent protein deacetylases that play a crucial role in regulating a wide array of cellular processes. sciopen.comnih.gov These enzymes are involved in maintaining cellular homeostasis, which is the ability of a cell to maintain a stable internal environment despite external changes. sciopen.com Disruptions in these homeostatic mechanisms are linked to aging and various diseases. sciopen.comfrontiersin.org Sirtuins influence metabolism, inflammation, oxidative stress, and cell senescence. nih.govfrontiersin.org For instance, they can stimulate mitochondrial activity, which is vital for energy production and preventing pathological changes. nih.gov

There are seven sirtuins in mammals (SIRT1-SIRT7), and they are found in different parts of the cell and have distinct functions. nih.gov SIRT1, for example, is involved in promoting glucose production in the liver, while SIRT2 is primarily located in the cytoplasm and is associated with microtubules. nih.gov Given their significant roles, the inhibition of sirtuin deacetylases has become a key area of research for developing new therapeutic strategies for a variety of conditions, including metabolic disorders, neurodegenerative diseases, and cancer. frontiersin.orgnih.gov

SIRT2, in particular, has been implicated in numerous cellular functions such as maintaining genomic integrity, cell growth, differentiation, and energy metabolism. frontiersin.org It also plays a role in regulating cellular iron homeostasis by deacetylating the transcription factor NRF2. nih.govresearchgate.net Reduced SIRT2 activity has been linked to cancer, neurodegeneration, and metabolic diseases, highlighting its importance in various physiological processes. frontiersin.org

Significance of AGK-2 Hydrochloride as a Selective Sirtuin 2 Modulator

This compound is a significant research tool due to its nature as a potent and selective inhibitor of Sirtuin 2 (SIRT2). selleckchem.comtocris.com It is a cell-permeable quinoline (B57606) compound that works reversibly, targeting the nicotinamide-binding site of SIRT2. sigmaaldrich.com Its selectivity is a key feature; it has a much lower inhibitory effect on other sirtuins like SIRT1 and SIRT3, even at significantly higher concentrations. selleckchem.comtocris.com This selectivity allows researchers to specifically investigate the functions of SIRT2 without the confounding effects of inhibiting other sirtuins. rsc.org

The ability of AGK-2 to selectively inhibit SIRT2 has been validated in various studies. For instance, it has been shown to prevent the deacetylation of α-tubulin, a known SIRT2 substrate, in HeLa cells. selleckchem.comsigmaaldrich.com This specificity is crucial for understanding the precise roles of SIRT2 in cellular pathways and disease models. rsc.org The development of selective SIRT2 inhibitors like AGK-2 has been driven by the need to overcome the limitations of less specific compounds, which can produce off-target effects. rsc.orgresearchgate.net

The chemical properties of this compound are well-defined, contributing to its utility in research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 304896-28-4 sigmaaldrich.comstemcell.com |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ stemcell.com |

| Molecular Weight | 434.3 g/mol stemcell.com |

| Purity | ≥95% stemcell.com |

| IC₅₀ for SIRT2 | 3.5 µM selleckchem.comtocris.comstemcell.com |

| IC₅₀ for SIRT1 & SIRT3 | >50 µM stemcell.com |

Overview of Key Research Domains Investigating this compound

The selective inhibition of SIRT2 by AGK-2 has made it a valuable tool in several key research areas, including neurodegenerative diseases, cancer, and immunology. stemcell.com

Neurodegenerative Diseases: AGK-2 has been extensively studied in models of Parkinson's disease, where it has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity. selleckchem.comstemcell.com It achieves this by reducing α-synuclein aggregation. selleckchem.com In models of Alzheimer's disease, AGK-2 has been found to reduce reactive gliosis, an inflammatory response in the brain, by suppressing the production of pro-inflammatory mediators in astrocytes. nih.gov However, some studies suggest that while central inhibition of SIRT2 can be beneficial, peripheral inhibition might increase systemic inflammation. nih.gov

Cancer Research: In the field of oncology, AGK-2 has demonstrated potential in various cancer models. It has been shown to decrease the viability of certain cancer cells, such as merlin-mutant Schwann cells, by inducing necrosis. oncotarget.com In breast cancer research, AGK-2 has been observed to reduce the invasiveness of triple-negative breast cancer cells by promoting a more rigid nuclear structure. mdpi.com It has also been found to decrease the population of cancer stem cells in primary breast cancer. stemcell.com Furthermore, research indicates that SIRT2 inhibition can lead to the degradation of the oncoprotein c-Myc, suggesting a therapeutic potential for breast cancer. jst.go.jp

Immunology and Infectious Diseases: AGK-2 has been shown to activate the NLRP3 inflammasome in mouse macrophages. stemcell.com In the context of infectious diseases, research has explored the effects of AGK-2 on the hepatitis B virus (HBV). Studies have shown that AGK-2 can suppress HBV replication by epigenetically modifying the viral covalently closed circular DNA (cccDNA), leading to transcriptional repression. nih.govresearchgate.net

Table 2: Research Applications of this compound

| Research Domain | Key Findings |

|---|---|

| Neurodegenerative Diseases | Protects dopaminergic neurons in Parkinson's disease models. selleckchem.comstemcell.com Reduces neuroinflammation in Alzheimer's disease models. nih.gov |

| Cancer | Induces necrosis in merlin-mutant Schwann cells. oncotarget.com Reduces invasiveness of triple-negative breast cancer cells. mdpi.com Decreases cancer stem cell populations. stemcell.com |

| Immunology & Infectious Disease | Activates the NLRP3 inflammasome. stemcell.com Suppresses Hepatitis B Virus replication. nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHORANLPOZDNF-JHGYPSGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Agk 2 Hydrochloride

Sirtuin Isoform Specificity and Enzymatic Inhibition

Differential Inhibition of Sirtuin 2, Sirtuin 1, and Sirtuin 3 Deacetylase Activity

AGK-2 hydrochloride is recognized as a selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. stemcell.commedchemexpress.com Its inhibitory activity is most potent against SIRT2, with a reported half-maximal inhibitory concentration (IC50) of 3.5 μM. medchemexpress.commedchemexpress.com In contrast, its effect on other sirtuin isoforms, specifically Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), is significantly less pronounced. stemcell.commedchemexpress.com The IC50 values for SIRT1 and SIRT3 are reported to be 30 μM and 91 μM, respectively, demonstrating a clear differential in inhibitory action. medchemexpress.commedchemexpress.com This selectivity suggests that AGK-2 can be utilized as a chemical tool to probe the specific functions of SIRT2 in various cellular processes. oncotarget.com While highly selective, it is acknowledged that at concentrations significantly higher than the SIRT2 IC50, AGK-2 may exhibit some off-target effects on SIRT1 and SIRT3. oncotarget.com

Table 1: Inhibitory Concentration (IC50) of AGK-2 on Sirtuin Isoforms

| Sirtuin Isoform | IC50 (μM) |

| SIRT2 | 3.5 medchemexpress.commedchemexpress.com |

| SIRT1 | 30 medchemexpress.commedchemexpress.com |

| SIRT3 | 91 medchemexpress.commedchemexpress.com |

This table presents the half-maximal inhibitory concentration (IC50) values of AGK-2 for different sirtuin isoforms, highlighting its selectivity for SIRT2.

Competitive and Allosteric Binding Mechanisms of the Compound

The inhibitory action of AGK-2 on SIRT2 is primarily attributed to a competitive binding mechanism. mdpi.com It is understood to bind to the C-site of SIRT2, which effectively blocks the binding of the essential cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.com By occupying this site, AGK-2 prevents the deacetylase activity of SIRT2. mdpi.com The interaction of an inhibitor at a site other than the enzyme's active site, which induces a conformational change and reduces enzymatic activity, is known as allosteric inhibition. numberanalytics.com While AGK-2's primary mechanism is competitive with respect to NAD+, the broader category of its interaction can be considered allosteric in the sense that it binds to a site distinct from the substrate-binding pocket to regulate enzyme function. mdpi.comnumberanalytics.com

Post-Translational Modification via Protein Deacetylation

Hyperacetylation of Alpha-Tubulin

A well-documented downstream effect of SIRT2 inhibition by AGK-2 is the hyperacetylation of α-tubulin. mdpi.comresearchgate.net SIRT2 is a known deacetylase of α-tubulin at lysine (B10760008) 40. mdpi.com By inhibiting SIRT2, AGK-2 treatment leads to an increase in the acetylation levels of α-tubulin. researchgate.netnih.govfrontiersin.org This has been observed in various cell types, including breast cancer cells and cells infected with the hepatitis B virus. mdpi.comnih.gov The increased acetylation of α-tubulin can, in turn, affect the organization and stability of the microtubule network, particularly in the perinuclear region. mdpi.combiorxiv.org Studies have shown that AGK-2-induced SIRT2 inhibition promotes the perinuclear localization of acetylated α-tubulin. mdpi.com Furthermore, the use of AGK-2 has been instrumental in demonstrating the role of SIRT2 in the deacetylation of mitotic spindle microtubules. biologists.com

Modulation of Forkhead Box Protein O3 (FOXO3a) Acetylation

AGK-2 has been shown to modulate the acetylation status of the Forkhead box protein O3 (FOXO3a), a transcription factor involved in various cellular processes, including stress resistance and apoptosis. nih.govfrontiersin.org SIRT2 can deacetylate FOXO3a, which influences its transcriptional activity. researchgate.net Inhibition of SIRT2 by AGK-2 leads to an increase in the acetylation of FOXO3a. nih.gov This has been observed in nasopharyngeal carcinoma cells, where both chemical inhibition with AGK-2 and siRNA-mediated depletion of SIRT2 resulted in induced FOXO3a acetylation. nih.gov The acetylation state of FOXO3a is a critical post-translational modification that can regulate its ability to bind to DNA and activate downstream target genes. researchgate.netwjgnet.com

Impact on Pyruvate (B1213749) Dehydrogenase Alpha 1 (PDHA1) Acetylation

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle, and its E1 alpha 1 subunit (PDHA1) is subject to post-translational modifications, including acetylation. genecards.orgnih.gov While SIRT3 is known to deacetylate PDHA1, the direct impact of AGK-2 on PDHA1 acetylation is less explicitly detailed in the provided context. genecards.org However, given that sirtuins regulate mitochondrial function and that acetylation plays a role in the regulation of PDC activity, it is plausible that inhibitors like AGK-2 could have indirect effects. nih.gov Lysine acetylation of PDHA1 has been shown to be important for promoting glycolysis and tumor growth. nih.gov The regulation of PDHA1 activity is complex, involving phosphorylation by pyruvate dehydrogenase kinases (PDKs) and dephosphorylation, which can be influenced by its acetylation status. genecards.orgwikipedia.org

Regulation of Gene Expression and Epigenetic Dynamics

This compound, a selective inhibitor of Sirtuin 2 (SIRT2), modulates gene expression through intricate epigenetic mechanisms. nih.govtocris.com Its action is particularly evident in its influence over histone modifications and the subsequent recruitment of transcriptional machinery, with significant implications in various cellular processes, including viral gene regulation.

Influence on Histone Deacetylation Processes

AGK-2 is recognized as a cell-permeable, reversible, and selective inhibitor of SIRT2, which belongs to the class III histone deacetylases (HDACs). tocris.comstemcell.com SIRT2 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase involved in diverse cellular functions, including the deacetylation of histone and non-histone proteins. spandidos-publications.com While SIRT2 is known to mediate the deacetylation of histones, the inhibitory effect of AGK-2 has been extensively validated in the context of α-tubulin deacetylation. nih.gov By inhibiting SIRT2, AGK-2 leads to an increase in the acetylation levels of SIRT2 targets. nih.govresearchgate.net For instance, in studies involving the Hepatitis B Virus (HBV), treatment with AGK-2 resulted in decreased expression of SIRT2 and a corresponding increase in the levels of acetylated α-tubulin. nih.govresearchgate.net This inhibition of SIRT2's deacetylase activity is a key initiating step in the cascade of epigenetic events that alter gene expression. frontiersin.org

Epigenetic Modification of Covalently Closed Circular DNA (cccDNA) in Viral Contexts

In the context of Hepatitis B Virus (HBV) infection, AGK-2 has demonstrated significant antiviral effects by epigenetically modifying the viral covalently closed circular DNA (cccDNA). nih.govnih.gov The cccDNA exists in the nucleus of infected cells as a stable minichromosome and serves as the template for the transcription of viral RNAs. frontiersin.org Research has shown that AGK-2 treatment suppresses the transcriptional activity of cccDNA. nih.govresearchgate.net This is achieved by altering the histone marks associated with the cccDNA minichromosome. Specifically, AGK-2 enhances the deposition of repressive histone methylation markers, effectively silencing viral gene expression. nih.gov Chromatin immunoprecipitation (ChIP) assays have revealed that AGK-2 treatment leads to a significant increase in repressive marks such as H3K9me3 (trimethylation of histone H3 at lysine 9), H3K27me3 (trimethylation of histone H3 at lysine 27), and H4K20me1 (monomethylation of histone H4 at lysine 20) on the HBV cccDNA. nih.govresearchgate.net Concurrently, AGK-2 causes a reduction in the levels of acetylated histone H3, a marker associated with active transcription, on the cccDNA. nih.govresearchgate.net

Recruitment of Repressive Histone Lysine Methyltransferases (e.g., SETDB1, SUV39H1, PR-Set7, EZH2)

The AGK-2-induced deposition of repressive histone marks on viral cccDNA is mediated by its ability to promote the recruitment of specific histone lysine methyltransferases (HKMTs) to the cccDNA minichromosome. nih.gov These enzymes are responsible for catalyzing the methylation of histone tails, which typically leads to transcriptional repression. plos.orgnih.gov Studies have confirmed that in the presence of AGK-2, there is an increased recruitment of several repressive HKMTs to the HBV cccDNA. nih.govresearchgate.net

These recruited HKMTs include:

SETDB1 (SET domain, bifurcated 1) and SUV39H1 (suppressor of variegation 3-9 homolog 1) , both of which are responsible for H3K9 trimethylation (H3K9me3). nih.govnih.gov

EZH2 (enhancer of zeste homolog 2) , which catalyzes H3K27 trimethylation (H3K27me3). nih.govplos.org

PR-Set7 (also known as SETD8) , the sole enzyme responsible for H4K20 monomethylation (H4K20me1). nih.govembopress.org

The enhanced association of these repressive enzymes with the cccDNA leads to an epigenetic landscape that is non-conducive to transcription, resulting in the silencing of the viral genome. nih.gov

Table 1: Epigenetic Effects of AGK-2 on HBV cccDNA

| Epigenetic Consequence | Specific Effect Observed | Mediating Enzymes Recruited | Reference |

|---|---|---|---|

| Increased Repressive Histone Marks | Deposition of H3K9me3, H3K27me3, H4K20me1 | SETDB1, SUV39H1, EZH2, PR-Set7 | nih.gov |

| Decreased Active Histone Marks | Reduction of acetylated H3 | Not Applicable (Inhibitory effect) | nih.gov |

| Altered Protein Recruitment | Increased recruitment of repressive HKMTs | SETDB1, SUV39H1, EZH2, PR-Set7 | nih.govresearchgate.net |

| Altered Protein Recruitment | Decreased recruitment of RNA Polymerase II | Not Applicable (Downstream effect) | nih.govresearchgate.net |

Alterations in RNA Polymerase II Recruitment

A direct consequence of the AGK-2-induced repressive chromatin environment at the cccDNA is the diminished recruitment of the host's transcriptional machinery. nih.gov RNA Polymerase II (Pol II) is the key enzyme responsible for transcribing protein-coding genes and, in the case of HBV, the viral RNAs from the cccDNA template. frontiersin.orgbiorxiv.org The clustering of Pol II at gene promoters is a critical step for transcription initiation. biorxiv.orgdominican.edu Research demonstrates that treatment with AGK-2 leads to a marked reduction in the recruitment of RNA Polymerase II to the HBV cccDNA. nih.govresearchgate.net This exclusion of Pol II from the viral promoter and enhancer regions is a key factor in the transcriptional repression of HBV, preventing the synthesis of viral RNA and subsequent replication. nih.gov This mechanism highlights how AGK-2 can uncouple the viral DNA from the host's transcriptional apparatus through epigenetic modulation. nih.govodu.edu

Modulation of Intracellular Signaling Pathways

Beyond its direct epigenetic effects, AGK-2 also influences key intracellular signaling cascades that regulate cellular fate.

The AKT/FOXO3a Signaling Axis

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. oncotarget.comnih.gov A critical downstream effector of this pathway is the Forkhead box O3 (FOXO3a) transcription factor. genome.jp When active, AKT phosphorylates FOXO3a, leading to its exclusion from the nucleus and inhibiting its function as a transcription factor for genes involved in apoptosis and cell-cycle arrest. nih.govgenome.jp

Inhibition of SIRT2 by AGK-2 has been shown to downregulate the AKT/FOXO3a signaling pathway. researchgate.net In studies on primary cortical neurons under conditions of oxygen and glucose deprivation, treatment with AGK-2 led to a decrease in the levels of phosphorylated (active) AKT and its downstream target, phosphorylated FOXO3a. researchgate.net This suggests that SIRT2 activity is required to maintain the AKT/FOXO3a survival pathway. By inhibiting SIRT2, AGK-2 effectively suppresses this pro-survival signaling axis. researchgate.net While some reports indicate that AGK-2's anti-HBV effects are independent of this pathway, its role in modulating AKT/FOXO3a signaling is significant in other contexts, such as neuroprotection in ischemic stroke. nih.govresearchgate.net

Table 2: Effect of AGK-2 on the AKT/FOXO3a Signaling Pathway

| Protein | Effect of AGK-2 Treatment | Functional Consequence | Reference |

|---|---|---|---|

| AKT (phosphorylated) | Decreased | Inhibition of AKT pro-survival signaling | researchgate.net |

| FOXO3a (phosphorylated) | Decreased | Suggests potential for increased nuclear (active) FOXO3a | researchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathway Components (e.g., JNK, c-Jun, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. plos.orgresearchgate.netnih.gov The MAPK family includes several key kinases such as c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38 MAPKs. researchgate.netnih.gov AGK-2, through its inhibition of SIRT2, has been shown to modulate the activity of several components within these pathways.

Research indicates that AGK-2 can suppress the phosphorylation of JNK, ERK, and p38. nih.govresearchgate.net In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglial cells, treatment with AGK-2 reduced the LPS-induced increase in the phosphorylation of p38, JNK, and ERK. nih.gov This effect is thought to be mediated by the AGK-2-induced inhibition of SIRT2, which in turn increases the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), a protein that dephosphorylates and inactivates MAPKs. nih.govresearchgate.net

Furthermore, AGK-2 has been observed to influence the JNK/c-Jun signaling axis. SIRT2 can deacetylate JNK, which enhances its phosphorylation and subsequent activation. nih.gov By inhibiting SIRT2, AGK-2 treatment leads to increased acetylation and reduced phosphorylation of JNK, thereby decreasing its kinase activity towards its substrate, c-Jun. nih.gov In a mouse model of focal cerebral ischemia, AGK-2 treatment significantly reduced the levels of phosphorylated JNK and phosphorylated c-Jun. researchgate.net Similarly, in primary cortical neurons subjected to oxygen and glucose deprivation, AGK-2 downregulated the MAPK pathway, including JNK and c-Jun. researchgate.net

The table below summarizes the effects of AGK-2 on MAPK pathway components based on experimental findings.

| Cell/Tissue Type | Experimental Condition | Effect of AGK-2 | Downstream Consequence |

| BV2 microglial cells | Lipopolysaccharide (LPS) challenge | Reduced phosphorylation of p38, JNK, and ERK | Alleviation of neuroinflammation |

| HeLa cells | Oxidative stress (H2O2) | Increased acetylation and reduced phosphorylation of JNK | Reduced JNK activity towards c-Jun nih.gov |

| Mouse brain (focal cerebral ischemia model) | Middle cerebral artery occlusion (MCAO) | Reduced phosphorylation of JNK and c-Jun | Neuroprotection |

| Primary cortical neurons | Oxygen and glucose deprivation | Downregulation of ERK, JNK, and c-Jun | Neuroprotection |

PI3K/AKT/mTOR Signaling Cascade

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.comoncotarget.com Dysregulation of this pathway is a common feature in many diseases, including cancer. mdpi.com While direct and extensive studies on the effect of this compound on the PI3K/AKT/mTOR pathway are somewhat limited, some evidence suggests an indirect link through the broader family of acylglycerol kinases (AGKs) and SIRT2's role in AKT regulation.

Acylglycerol kinase (AGK) itself has been shown to activate the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov For instance, in renal cell carcinoma, ZDHHC2-mediated palmitoylation of AGK promotes its translocation to the plasma membrane, leading to the activation of the PI3K–AKT–mTOR signaling pathway. nih.govnih.gov However, AGK-2 is an inhibitor of SIRT2, not AGK.

The connection between AGK-2 and the PI3K/AKT/mTOR pathway likely stems from the interplay between SIRT2 and AKT. It has been reported that SIRT1 and SIRT2 can deacetylate the pleckstrin homology (PH) domain of AKT, promoting its activation. mdpi.com Therefore, inhibition of SIRT2 by AGK-2 might be expected to decrease AKT activity. mdpi.com In a mouse model of ischemic stroke, treatment with AGK-2 significantly reduced the levels of phosphorylated AKT. researchgate.net This suggests that by inhibiting SIRT2, AGK-2 can lead to a downregulation of AKT signaling. The mTOR complex 1 (mTORC1) is a key downstream effector of AKT, and its activity is often suppressed when AKT is inhibited. scientificarchives.com

The table below outlines the observed effects related to the PI3K/AKT/mTOR pathway.

| Cell/Tissue Type | Experimental Condition | Effect of AGK-2 | Implied Consequence |

| Mouse brain (ischemic stroke model) | Middle cerebral artery occlusion (MCAO) | Reduced levels of phospho-AKT | Downregulation of AKT signaling researchgate.net |

Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear Factor-Kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating inflammatory responses, immunity, cell survival, and proliferation. wikipedia.orgoncotarget.com The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein, which allows the NF-κB dimer (commonly p65/p50) to translocate to the nucleus and activate gene transcription. wikipedia.orggenome.jp

While acylglycerol kinase (AGK) has been shown to activate the NF-κB signaling pathway in hepatocellular carcinoma, leading to enhanced angiogenesis and resistance to apoptosis, the specific effects of the SIRT2 inhibitor AGK-2 on this pathway are less directly characterized in the provided context. nih.gov One study noted that an AGK-2, as a SIRT2 inhibitor, could block NF-κB nuclear translocation in a model of LPS-stimulated microglial cells. researchgate.net This suggests that SIRT2 activity is required for NF-κB activation in this context, and its inhibition by AGK-2 has a suppressive effect.

The table below summarizes the reported effect of AGK-2 on NF-κB signaling.

| Cell Type | Experimental Condition | Effect of AGK-2 | Consequence |

| Microglial cells | Lipopolysaccharide (LPS) stimulation | Blocked NF-κB nuclear translocation | Inhibition of inflammatory response researchgate.net |

Heat Shock Factor 1 (HSF1)/Heat Shock Protein 27 (HSP27) Pathway

The Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response, which protects cells from stress by inducing the expression of heat shock proteins (HSPs), including HSP27 and HSP70. nih.govoncotarget.com This pathway is crucial for maintaining protein homeostasis. oncotarget.com

AGK-2 has been shown to inhibit the HSF1/HSP27 pathway. spandidos-publications.comspandidos-publications.com This inhibition occurs through the promotion of HSF1 deacetylation and subsequent ubiquitination, leading to its degradation. ijbs.comijbs.com Studies have demonstrated that treatment with AGK-2 decreases the expression of both HSF1 and HSP27 under both normal and heat stress conditions. spandidos-publications.comspandidos-publications.comijbs.com By destabilizing the HSF1 protein, AGK-2 can suppress cancer cell growth and migration. spandidos-publications.comspandidos-publications.com The deacetylation of HSF1 is a key regulatory step, and SIRT1 has been shown to deacetylate and activate HSF1. spandidos-publications.com Although AGK-2 is a SIRT2 inhibitor, the research suggests a role for both SIRT1 and SIRT2 in regulating the HSF1 pathway. spandidos-publications.comspandidos-publications.com

The table below details the research findings on the effect of AGK-2 on the HSF1/HSP27 pathway.

| Cell Type | Experimental Condition | Effect of AGK-2 | Mechanism |

| HeLa cells | Non-stress and heat shock | Decreased expression of HSF1 and HSP27 | Inhibition of HSF1 protein stability, induction of HSF1 ubiquitination spandidos-publications.comspandidos-publications.com |

| Cancer cells | General | Promotes HSF1 deacetylation and ubiquitination | Destabilization of HSF1 protein ijbs.comijbs.com |

Investigative Paradigms and Preclinical Models in Agk 2 Hydrochloride Research

In Vitro Experimental Systems

Diverse Mammalian Cell Lines

A broad spectrum of mammalian cell lines has been instrumental in elucidating the effects of AGK-2 hydrochloride across different biological contexts, particularly in cancer and neuroinflammation research.

Notably, in the context of cancer, AGK-2 has been investigated in HeLa (cervical cancer) cells, where it was shown to inhibit cell proliferation and induce G1 phase arrest. mdpi.complos.org In glioma research, cell lines such as U-373MG, Hs 683, and C6 have been utilized. nih.govresearchgate.net Studies on U-373MG and Hs 683 cells have demonstrated the anti-proliferative activity of AGK-2. researchgate.net In C6 glioma cells, AGK-2 was found to induce both necrosis and caspase-3-dependent apoptosis. nih.gov

The compound's effects on neuroinflammation have been studied using BV2 and HAPI microglial cells. In BV2 cells, AGK-2 has been shown to suppress the expression of inflammatory cytokines. cytion.comarcadiascience.com Similarly, in HAPI rat microglial cells, AGK-2, along with other sirtuin modulators, was found to reduce the production of inflammatory mediators like TNF-α and PGE2 following lipopolysaccharide (LPS) stimulation. nih.govgriffith.edu.au

In neuroblastoma research, the SH-SY5Y cell line has been employed to demonstrate the neuroprotective effects of AGK-2. For instance, pre-treatment with AGK-2 protected these cells from inflammation-induced damage. nih.govgriffith.edu.au Furthermore, in breast cancer research, the MDA-MB-231 cell line has been a key model. Studies have shown that AGK-2 treatment leads to a more organized perinuclear cytoskeleton and can reduce the viability of these triple-negative breast cancer cells. researchgate.net

The impact of AGK-2 on hepatitis B virus (HBV) replication has been assessed in Huh7 and HepG2 hepatoma cells. In these cell lines, AGK-2 was found to inhibit HBV replication by affecting key signaling pathways and the epigenetic landscape of the virus's covalently closed circular DNA (cccDNA). nih.govnih.gov

Research on neurofibromatosis type 2 has utilized mouse Schwann cells (MSCs). In merlin-mutant MSCs, which serve as a model for schwannomas, AGK-2 selectively reduced cell viability compared to wild-type cells. oncotarget.com While the RBL-2H3 mast cell line is a common model for studying mast cell degranulation and allergic responses, published research to date has not specifically detailed its use in studies involving this compound. cytion.comnih.govbiorxiv.org

Table 1: Effects of this compound on Various Mammalian Cell Lines

| Cell Line | Cell Type | Key Findings with this compound |

|---|---|---|

| HeLa | Human Cervical Cancer | Inhibition of cell proliferation and colony formation; induction of G1 phase arrest. mdpi.complos.org |

| U-373MG | Human Glioblastoma | Anti-proliferative activity. researchgate.net |

| Hs 683 | Human Glioma | Anti-proliferative activity. researchgate.net |

| C6 glioma | Rat Glioma | Induction of necrosis and caspase-3-dependent apoptosis. nih.gov |

| BV2 microglial | Mouse Microglia | Suppression of LPS-induced inflammatory cytokine expression. cytion.comarcadiascience.com |

| SH-SY5Y neuroblastoma | Human Neuroblastoma | Neuroprotection against inflammation-induced damage. nih.govgriffith.edu.au |

| MDA-MB-231 breast cancer | Human Breast Cancer | Reduced cell viability; promotion of perinuclear cytoskeletal organization. researchgate.net |

| RBL-2H3 mast cells | Rat Basophilic Leukemia | No specific research found detailing the use of this compound. |

| HAPI microglial | Rat Microglia | Reduction of LPS-induced production of TNF-α and PGE2. nih.govgriffith.edu.au |

| Huh7 and HepG2 hepatoma cells | Human Hepatoma | Inhibition of Hepatitis B Virus (HBV) replication. nih.govnih.gov |

| mouse Schwann cells | Mouse Schwann Cells | Selective reduction of viability in merlin-mutant cells. oncotarget.com |

Primary Cell Culture Systems

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely mimics the in vivo environment compared to immortalized cell lines. The study of this compound has benefited from several primary cell culture systems.

In the field of neurodegenerative disease research, primary midbrain cultures have been used to demonstrate the protective effects of AGK-2 against α-synuclein-induced toxicity in dopaminergic neurons, which is relevant to Parkinson's disease. nih.gov Similarly, studies using primary cortical neurons have contributed to understanding the neuroprotective potential of this compound.

The role of AGK-2 in modulating immune responses has been investigated using primary mouse bone marrow-derived macrophages. In these cells, AGK-2 was found to activate the NLRP3 inflammasome. oncotarget.com

Furthermore, primary rat astrocytes have been used to study the effects of AGK-2 in the context of neuroinflammation. In a model of Alzheimer's disease, AGK-2 was shown to reduce astrocyte activation and the production of pro-inflammatory mediators. cellosaurus.org

Table 2: Application of this compound in Primary Cell Culture Systems

| Primary Cell System | Key Research Area | Notable Findings |

|---|---|---|

| Primary midbrain cultures | Neurodegenerative Disease | Protection of dopaminergic neurons from α-synuclein-induced toxicity. nih.gov |

| Cortical neurons | Neuroprotection | Investigation of neuroprotective mechanisms. |

| Mouse bone marrow-derived macrophages | Immunology | Activation of the NLRP3 inflammasome. oncotarget.com |

| Primary rat astrocytes | Neuroinflammation | Reduction of astrocyte activation and pro-inflammatory mediator production. cellosaurus.org |

Cellular Assays and Analytical Methodologies

A variety of cellular assays and analytical techniques are employed to quantify the effects of this compound on cells.

To assess the impact of AGK-2 on cell survival and growth, researchers commonly use the MTT assay. This colorimetric assay measures metabolic activity and has been used to determine the cytotoxic and anti-proliferative effects of AGK-2 in numerous cell lines, including HeLa, U-373MG, Hs 683, SH-SY5Y, MDA-MB-231, Huh7, and HepG2 cells. mdpi.complos.orgresearchgate.netresearchgate.netnih.gov

Another key technique is the soft agar (B569324) colony formation assay, which evaluates the ability of single cells to grow into colonies, a hallmark of tumorigenicity. This assay has demonstrated that AGK-2 can significantly reduce the colony-forming ability of cancer cells such as HeLa, indicating its potential to inhibit cancer cell growth in an anchorage-independent manner. mdpi.comresearchgate.net

Western blotting is a fundamental technique used to detect and quantify specific proteins within a cell lysate. In the context of AGK-2 research, it has been extensively used to analyze changes in the levels of various proteins, as well as their post-translational modifications.

A primary application of Western blotting in AGK-2 studies is to confirm the inhibition of its target, SIRT2. This is often achieved by measuring the acetylation status of α-tubulin, a known SIRT2 substrate. Increased acetylation of α-tubulin following AGK-2 treatment serves as a marker of SIRT2 inhibition and has been observed in cell lines such as HeLa and BV2 microglial cells. nih.govcytion.com

Western blotting is also crucial for elucidating the downstream signaling pathways affected by AGK-2. For instance, in cancer cells, it has been used to show that AGK-2 treatment can lead to decreased levels of cell cycle regulatory proteins like CDK4, CDK6, and cyclin D1. plos.orgresearchgate.net In neuroinflammation studies, it has revealed that AGK-2 can reduce the phosphorylation of key signaling molecules like p38, JNK, and ERK in LPS-activated microglia. cytion.comarcadiascience.com Furthermore, in HBV-infected hepatoma cells, Western blotting has been used to measure the reduction in SIRT2 expression and viral proteins. nih.gov

Flow cytometry is a powerful technique that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. In AGK-2 research, it is primarily used to investigate the compound's effects on the cell cycle and apoptosis (programmed cell death).

By staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Studies using this method have shown that AGK-2 can induce cell cycle arrest at the G1 phase in HeLa cells, which contributes to its anti-proliferative effects. mdpi.complos.org

To detect and quantify apoptosis, cells are often co-stained with Annexin V and a viability dye. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. This method has been used to demonstrate that AGK-2 can induce apoptosis in certain cancer cell lines. nih.govresearchgate.net For example, in C6 glioma cells, AGK-2 was shown to induce caspase-3-dependent apoptosis. nih.gov

Table 3: Common Cellular Assays and Methodologies in this compound Research

| Assay/Methodology | Purpose | Examples of Application in AGK-2 Research |

|---|---|---|

| MTT Assay | Measures cell viability and proliferation. | Assessing cytotoxic effects in HeLa, U-373MG, Hs 683, SH-SY5Y, MDA-MB-231, Huh7, and HepG2 cells. mdpi.complos.orgresearchgate.netresearchgate.netnih.gov |

| Soft Agar Colony Formation | Assesses anchorage-independent growth and tumorigenicity. | Demonstrating reduced colony-forming ability in HeLa cells. mdpi.comresearchgate.net |

| Western Blotting | Analyzes protein levels and post-translational modifications. | Confirming SIRT2 inhibition via α-tubulin acetylation; analyzing changes in cell cycle proteins (CDK4, cyclin D1) and signaling molecules (p-p38, p-JNK). plos.orgnih.govresearchgate.netcytion.comarcadiascience.comnih.gov |

| Flow Cytometry | Analyzes cell cycle distribution and apoptosis. | Showing G1 phase arrest in HeLa cells; detecting apoptosis in C6 glioma cells. mdpi.complos.orgnih.govresearchgate.net |

Cell Migration and Invasion Assays

The effect of AGK-2 on cellular movement has been explored using standard laboratory techniques. In HeLa cells, AGK-2 has been shown to suppress cell migration. glpbio.cn This inhibition is linked to its impact on the stability of Heat Shock Factor 1 (HSF1) protein. glpbio.cn Scratch-wound assays, a common method to study cell migration, would typically involve creating a "scratch" in a cell monolayer and observing the rate at which the cells close the gap in the presence or absence of the compound. Similarly, in vitro space-restrictive invasion assays could be used to assess the ability of cells to move through a three-dimensional matrix, mimicking tissue invasion. While the specific use of scratch-wound assays and in vitro space-restrictive invasion assays with AGK-2 is not detailed in the provided results, the reported suppression of cell migration in HeLa cells suggests that such assays would be relevant to further characterize its anti-migratory effects. glpbio.cn

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine and Antigen Quantification

ELISA has been a crucial tool in quantifying the effects of AGK-2 on various biological markers, particularly in the context of inflammation and viral infections.

In studies involving lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglial cells, AGK-2 was found to suppress the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov Similarly, in a murine model of acute liver failure, AGK-2 pretreatment reduced the levels of these same pro-inflammatory cytokines in liver tissues. nih.gov In a model of allergic airway inflammation, AGK-2 was shown to decrease the levels of TNF-α, IL-1β, IL-4, IL-5, and IL-6 in bronchoalveolar lavage fluid and lung tissues. nih.gov

In the context of Hepatitis B Virus (HBV) infection, ELISA has been used to measure the secretion of viral antigens. medsci.orgnih.gov Treatment with AGK-2 was found to suppress the secretion of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in both HBV-stable cell lines and in HBV transgenic mice. medsci.orgnih.govresearchgate.net In HBV-infected HepG2-hNTCP-C9 cells, AGK-2 treatment also led to a marked reduction in the secretion of HBsAg and HBeAg. frontiersin.org

A study on a transgenic mouse model of Alzheimer's disease showed that peripheral administration of AGK-2 increased the systemic levels of inflammatory cytokines IL-1β, TNF, IL-6, and MCP-1. nih.gov

The following table summarizes the key findings from ELISA-based quantification in various models:

Table 1: Effects of AGK-2 on Cytokine and Antigen Levels Measured by ELISA| Model | Target Analyte | Effect of AGK-2 | Reference |

|---|---|---|---|

| LPS-activated BV2 microglia | iNOS, TNF-α, IL-1β | Suppression | nih.gov |

| Acute Liver Failure (mice) | Pro-inflammatory cytokines | Reduction | nih.gov |

| Allergic Airway Inflammation (mice) | TNF-α, IL-1β, IL-4, IL-5, IL-6 | Reduction | nih.gov |

| Hepatitis B Virus (in vitro & in vivo) | HBeAg, HBsAg | Suppression | medsci.orgnih.govresearchgate.netfrontiersin.org |

| Alzheimer's Disease (mice, peripheral) | IL-1β, TNF, IL-6, MCP-1 | Increase | nih.gov |

Nucleic Acid Analysis

The impact of AGK-2 on nucleic acids has been investigated through several established techniques, providing insights into its mechanism of action at the molecular level.

Northern Blotting for RNA: This technique is used to detect and analyze specific RNA molecules. numberanalytics.comnih.gov In the context of HBV research, Northern blotting revealed that AGK-2 treatment significantly reduced the levels of HBV pgRNA and subgenomic S mRNAs in HBV-infected HepG2-hNTCP-C9 cells. frontiersin.org It also inhibited the expression of total and 3.5kb HBV RNAs in HepAD38 cells. medsci.orgnih.govresearchgate.net

Southern Blotting for DNA: Southern blotting is a method for detecting specific DNA sequences. qiagen.comthermofisher.comwikipedia.org In HBV studies, Southern blot analysis was employed to measure HBV DNA synthesis. frontiersin.org These experiments demonstrated that AGK-2 treatment led to a reduction in HBV DNA replicative intermediates. medsci.orgnih.govresearchgate.net Furthermore, AGK-2 was shown to reduce the levels of covalently closed circular DNA (cccDNA), a key template for HBV replication. frontiersin.orgnih.gov

Chromatin Immunoprecipitation (ChIP): ChIP assays are used to investigate the interaction between proteins and DNA. In the context of AGK-2 and HBV, ChIP assays revealed that AGK-2 treatment increased the deposition of repressive histone markers (H4K20me1, H3K27me3, and H3K9me3) on the HBV cccDNA. nih.govresearchgate.net This epigenetic modification is mediated by histone lysine (B10760008) methyltransferases such as PR-Set7, EZH2, SETDB1, and SUV39H1. nih.govresearchgate.net This process ultimately leads to the transcriptional repression of HBV. nih.gov In another study, ChIP-qPCR analysis showed that AGK-2 pretreatment increased the levels of H3K27Ac in specific regions of the CPT1A promoter. frontiersin.org

Preclinical Animal Models

The therapeutic potential of AGK-2 has been evaluated in a variety of preclinical animal models, representing a range of human diseases.

Murine Models of Neurological Disorders

Parkinson's Disease: AGK-2 has shown neuroprotective effects in models of Parkinson's disease. stemcell.comselleckchem.com It has been demonstrated to rescue dopaminergic neurons from α-synuclein-mediated toxicity. stemcell.comselleckchem.com In a Drosophila model of Parkinson's, AGK-2 was also able to rescue α-synuclein-mediated toxicity. selleckchem.com Another SIRT2 inhibitor, AK7, demonstrated neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. nih.gov

Focal Cerebral Ischemia: In a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), AGK-2 treatment was found to be neuroprotective. researchgate.net It significantly reduced the ischemic infarct area and improved neurological outcomes. researchgate.net The protective mechanism involves the downregulation of FOXO3a and MAPK signaling pathways. researchgate.net

Alzheimer's Disease: Research in a transgenic mouse model of Alzheimer's disease (APP/PS1) revealed complex effects of AGK-2. nih.gov While central inhibition of SIRT2 with a different compound showed beneficial effects, peripheral administration of the blood-brain barrier impermeable AGK-2 worsened cognitive performance. nih.gov In an in vitro model using primary rat astrocytes challenged with beta-amyloid, AGK-2 was able to reduce astrocyte activation and the production of pro-inflammatory mediators. nih.govresearchgate.net

Models of Systemic Inflammation

Acute Liver Failure: In a thioacetamide (B46855) (TAA)-induced model of acute liver failure in mice, pretreatment with AGK-2 demonstrated protective effects. nih.gov It improved liver pathology, reduced liver damage, and suppressed inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. nih.gov Another study using a TAA-induced acute liver failure model in mice also found that AGK-2 pretreatment reduced inflammatory cell infiltration and hepatocyte necrosis. researchgate.net

Allergic Airway Inflammation: In an ovalbumin (OVA)-induced murine model of allergic airway inflammation, AGK-2 treatment alleviated symptoms of allergic asthma. nih.gov This included a reduction in lung histological changes such as immune cell infiltration and collagen deposition, as well as a decrease in serum immunoglobulins and pro-inflammatory cytokines. nih.gov

LPS-treated Mice: In mice treated with lipopolysaccharide (LPS) to induce neuroinflammation, AGK-2 was shown to inhibit the activation of BV2 microglia and the expression of iNOS and SIRT2 in the brain tissue. nih.gov This suggests that AGK-2 can alleviate LPS-induced neuroinflammation. nih.gov

Models of Viral Infection

HBV Transgenic Mice: The efficacy of AGK-2 against Hepatitis B Virus (HBV) has been validated in vivo using HBV transgenic mice. medsci.orgnih.govresearchgate.net In these models, AGK-2 treatment effectively inhibited serum HBV DNA, HBeAg, and HBsAg levels. medsci.orgnih.govresearchgate.net It also suppressed hepatic HBV DNA, RNA, and the HBV core protein (HBc). medsci.orgnih.govresearchgate.net These findings suggest that AGK-2 could be a potential therapeutic option for controlling HBV infection. medsci.orgnih.gov

The following table summarizes the key findings from studies using preclinical animal models:

Table 2: Summary of AGK-2 Effects in Preclinical Animal Models| Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Neurological Disorders | |||

| Parkinson's Disease | Drosophila & Primary Cultures | Rescues α-synuclein-mediated toxicity | stemcell.comselleckchem.com |

| Focal Cerebral Ischemia | Mouse (MCAO) | Neuroprotective, reduces infarct size | researchgate.net |

| Alzheimer's Disease | Mouse (APP/PS1) | Peripheral administration worsened cognition | nih.gov |

| Systemic Inflammation | |||

| Acute Liver Failure | Mouse (TAA-induced) | Protective, reduces liver damage and inflammation | nih.govresearchgate.net |

| Allergic Airway Inflammation | Mouse (OVA-induced) | Alleviates asthma symptoms | nih.gov |

| Neuroinflammation | Mouse (LPS-treated) | Inhibits microglial activation and inflammation | nih.gov |

| Viral Infection | |||

| Hepatitis B | Mouse (HBV transgenic) | Inhibits HBV replication and antigen levels | medsci.orgnih.govresearchgate.net |

Drosophila Models for Neurodegenerative Disease Research

The fruit fly, Drosophila melanogaster, serves as a powerful and efficient in vivo model for studying a range of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. researchgate.netmdpi.com Its genetic tractability, rapid generation time, and the availability of sophisticated genetic tools allow for the targeted expression of human disease-related genes, facilitating the investigation of molecular pathways and the screening of potential therapeutic compounds. researchgate.netotavachemicals.comfrontiersin.org In models of neurodegeneration, phenotypes such as the rough eye, learning and memory deficits, and impaired motor function can be induced and studied. researchgate.net

In the context of Parkinson's Disease models, the SIRT2 inhibitor AGK-2 has been shown to protect against dopaminergic cell death. otavachemicals.com Specifically, research indicates that AGK-2 protects neuronal cells from α-Synuclein-mediated toxicity in a Drosophila model of Parkinson's Disease. guidetomalariapharmacology.orgguidetopharmacology.org This highlights the utility of the fruit fly model in identifying and validating therapeutic targets for neurodegenerative conditions linked to aging and protein aggregation. otavachemicals.comnih.gov

Efficacy Readouts in Preclinical Models

The evaluation of this compound in various preclinical settings relies on a range of efficacy readouts to quantify its therapeutic potential. These measures assess the compound's impact on pathological features and functional outcomes.

Infarct Volume Assessment: In preclinical models of ischemic stroke, a primary efficacy measure is the quantification of infarct volume, which represents the extent of tissue death caused by lack of blood flow. unina.it Following an induced middle cerebral artery occlusion (MCAO), brain tissue is often stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the pale, necrotic infarct area from the viable red tissue. researchgate.netplos.org Studies have demonstrated that treatment with the SIRT2 inhibitor AGK-2 significantly reduces the ipsilateral infarct area in a mouse model of focal cerebral ischemia. researchgate.net In one such study, AGK-2 treatment resulted in a notable decrease in the percentage of the infarct area compared to the vehicle-treated control group. researchgate.net A related SIRT2 inhibitor, AK-7, was also evaluated in a mouse model of ischemic stroke, though it did not produce a significant difference in infarct volumes compared to the vehicle. plos.orgscispace.com

Neurological Severity Scoring: Neurological Severity Scores (NSS) are composite measures used to evaluate motor, sensory, reflex, and behavioral deficits following a neurological injury like a stroke or traumatic brain injury. science.gov These scoring systems typically involve a series of tasks, with higher scores indicating greater impairment. researchgate.net In a mouse model of focal cerebral ischemia, treatment with AGK-2 led to a significant improvement in neurological outcomes as measured by a 4-point NSS scale, where treated animals showed lower scores, indicating less severe deficits compared to the untreated control group. researchgate.net

Cytokine Profiling: Neuroinflammation is a key component of many neurological diseases, and cytokine profiling is used to measure the levels of inflammatory signaling molecules. google.comscience.govpnas.org AGK-2 has been shown to alleviate neuroinflammation by modulating cytokine expression. researchgate.net In a mouse model of lipopolysaccharide-induced neuroinflammation, AGK-2 treatment suppressed the expression of pro-inflammatory cytokines. researchgate.net The compound has also been shown to elevate the production of Interferon-beta (IFN-β), a cytokine crucial for antiviral responses. embopress.orgnih.gov

Table 1: Effect of AGK-2 on Inflammatory Cytokine Expression

| Cytokine | Model System | Effect of AGK-2 Treatment | Reference |

|---|---|---|---|

| iNOS | LPS-activated BV2 microglial cells | Suppressed expression | researchgate.net |

| TNF-α | LPS-activated BV2 microglial cells | Suppressed mRNA expression | researchgate.net |

| IL-1β | LPS-activated BV2 microglial cells | Suppressed mRNA expression | researchgate.net |

| Interferon-beta (IFN-β) | HeLa & THP-1 cells | Elevated production | embopress.orgnih.gov |

Viral Load Quantification: Viral load is a measure of the quantity of a virus in a given volume of fluid, such as blood. frontiersin.org It is a critical readout for assessing the efficacy of antiviral therapies. AGK-2 has demonstrated significant antiviral effects, particularly against the Hepatitis B Virus (HBV). In both in vitro cell line models (HepAD38 and HepG2-NTCP) and in vivo HBV transgenic mouse models, AGK-2 treatment robustly inhibited HBV replication. embopress.orgnih.gov This included a reduction in HBV DNA, RNA, and viral proteins. researchgate.net

Table 2: Effect of AGK-2 on Hepatitis B Virus (HBV) Load

| Viral Marker | Model System | Effect of AGK-2 Treatment | Reference |

|---|---|---|---|

| HBV DNA | HBV transgenic mice | Suppressed serum levels | neurodegenerationresearch.eu |

| HBeAg | HBV transgenic mice | Suppressed serum levels | neurodegenerationresearch.eu |

| HBsAg | HBV transgenic mice | Suppressed serum levels | neurodegenerationresearch.eu |

| HBV cccDNA | HBV-infected HepG2-hNTCP-C9 cells | Reduced levels | researchgate.net |

| HBV RNA | HepAD38 & HepG2-NTCP cells | Inhibited expression | neurodegenerationresearch.eu |

| HBV Core Protein (HBc) | HepAD38 & HepG2-NTCP cells | Inhibited expression | neurodegenerationresearch.eu |

Histological Analysis of Tissue Infiltration and Fibrosis: Histological analysis involves the microscopic examination of tissue to observe its structure and signs of pathology. Staining techniques are used to identify specific features like cellular infiltration and fibrosis (the formation of excess fibrous connective tissue). nih.govfrontiersin.orgfrontiersin.orguio.no For instance, Masson's trichrome staining can detect fibrosis in tissues like the heart and lungs. nih.govresearchgate.net While direct histological studies detailing the effects of AGK-2 on tissue infiltration and fibrosis are not extensively detailed in the provided context, its known anti-inflammatory and protective effects in models of cardiac injury and neuroinflammation suggest a potential to mitigate these pathological changes. researchgate.netnih.gov For example, in a mouse model of pressure-overload-induced cardiac hypertrophy, treatment with AGK-2 attenuated the development of the condition, which is often associated with fibrosis. nih.gov

Biological Effects and Research Applications of Agk 2 Hydrochloride

Neuroscience Research Applications

Research into AGK-2 hydrochloride has primarily focused on its potential to modulate processes involved in neurodegenerative diseases and neuroinflammation. By inhibiting SIRT2, AGK-2 can influence protein aggregation, glial cell activation, and inflammatory responses within the central nervous system.

AGK-2 has demonstrated protective effects in various experimental models of neurodegenerative diseases, suggesting a potential therapeutic avenue for conditions characterized by neuronal loss.

The aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) is a central pathological hallmark of Parkinson's disease. The enzyme SIRT2 has been found to interact with and deacetylate α-synuclein, a process that can promote its aggregation and associated toxicity. plos.org Inhibition of SIRT2 is therefore considered a strategy to mitigate this pathology.

Research has shown that AGK-2 protects dopaminergic neurons from toxicity mediated by α-synuclein in both in vitro and in vivo models of Parkinson's disease. stemcell.comnih.gov By inhibiting SIRT2, AGK-2 helps to maintain α-synuclein in an acetylated state, which reduces its propensity to form toxic aggregates. plos.org This action has been shown to rescue cells from the deleterious effects of α-synuclein accumulation. nih.gov

| Model System | Key Finding | Reference |

|---|---|---|

| In vitro / In vivo PD Models | Protects dopaminergic neurons from α-synuclein-mediated toxicity. | stemcell.com |

| Dopaminergic Cell Models | Reduces α-synuclein toxicity in dorsomedial dopamine (B1211576) neurons. | nih.gov |

| Molecular/Cellular Models | Inhibition of SIRT2 by AGK-2 prevents the deacetylation of α-synuclein, reducing its aggregation and toxicity. | plos.org |

Ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which lead to neuronal death and brain damage. frontiersin.org SIRT2 has been implicated in neuronal cell death pathways following ischemic events. Studies using models of oxygen-glucose deprivation, which mimics the conditions of an ischemic stroke, have found that SIRT2 inhibitors can be neuroprotective. nih.gov

Specifically, the application of AGK-2 was shown to attenuate apoptotic cell death. nih.gov This neuroprotective effect is associated with the downregulation of pro-apoptotic proteins such as Bim and Bad, as well as a reduction in cleaved caspase-3, a key executioner of apoptosis. nih.gov These findings suggest that by inhibiting SIRT2, AGK-2 can interfere with the molecular machinery of programmed cell death initiated by ischemic injury.

Reactive gliosis, characterized by the activation of astrocytes, is a prominent feature of Alzheimer's disease pathology and is often found in proximity to amyloid-beta (Aβ) plaques. nih.govnih.gov This activation leads to the production of pro-inflammatory mediators that contribute to neuronal damage. nih.gov

In vitro studies using primary rat astrocytes have demonstrated that AGK-2 can counteract reactive gliosis. nih.govnih.govscienceopen.com When astrocytes were challenged with Aβ peptide (1-42) to simulate an Alzheimer's-like environment, treatment with AGK-2 led to a significant reduction in astrocyte activation. nih.govmdpi.com This was evidenced by the decreased expression of key astrocyte activation markers, Glial Fibrillary Acidic Protein (GFAP) and S100B. scienceopen.com Furthermore, AGK-2 treatment suppressed the production of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the Aβ-activated astrocytes. nih.govresearchgate.net

| Condition | Biomarker | Effect of AGK-2 Treatment | Reference |

|---|---|---|---|

| Astrocytes activated with Beta-amyloid (1-42) | GFAP Expression | Reduced | scienceopen.com |

| S100B Expression | Reduced | scienceopen.com | |

| iNOS Expression | Reduced | nih.govresearchgate.net | |

| COX-2 Expression | Reduced | nih.govresearchgate.net |

Neuroinflammation, driven by glial cells like microglia, is a critical component in the progression of many neurological disorders. AGK-2 has been shown to directly modulate these inflammatory processes.

Microglia are the primary immune cells of the central nervous system. In response to stimuli like lipopolysaccharide (LPS), they become activated and release a host of pro-inflammatory cytokines that can be toxic to neurons. nih.govamegroups.org Research has demonstrated that AGK-2 can effectively inhibit this inflammatory response.

In studies using the BV2 microglial cell line, AGK-2 was found to suppress the activation of microglia induced by LPS. nih.gov Treatment with AGK-2 significantly reduced the expression and release of key pro-inflammatory mediators. nih.govnih.gov This anti-inflammatory action is linked to the regulation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov AGK-2 was shown to increase the expression of MAPK phosphatase-1 (MKP-1), which in turn reduces the phosphorylation of p38, JNK, and ERK, key signaling molecules in the inflammatory cascade. nih.gov

| Mediator | Effect of AGK-2 Treatment | Reference |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed expression | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed expression/secretion | nih.govnih.gov |

| Interleukin-1 beta (IL-1β) | Suppressed expression | nih.govnih.gov |

Neuroinflammation Modulation

Reduction of Inflammatory Cytokines and Mediators in Brain Tissue and Cells

AGK-2 has demonstrated significant anti-inflammatory effects in the context of neuroinflammation, primarily through the inhibition of SIRT2. Research has shown that AGK-2 can suppress the production of key inflammatory cytokines and mediators in brain tissue and microglial cells. In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, AGK-2 has been found to decrease the messenger RNA (mRNA) expression and levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govfrontiersin.org

Furthermore, AGK-2 treatment has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. nih.govfrontiersin.org In some experimental models, AGK-2 also curbed the production of prostaglandin (B15479496) E2 (PGE2), another significant inflammatory molecule in the brain. nih.govnih.gov The mechanism behind these effects involves the modulation of critical signaling pathways. For instance, AGK-2 has been observed to block the nuclear translocation of NF-κB, a transcription factor that plays a central role in the inflammatory response. nih.govnih.gov It also influences the mitogen-activated protein kinase (MAPK) pathway by increasing the expression of MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates key kinases like p38, JNK, and ERK. nih.govresearchgate.net

Table 1: Effects of AGK-2 on Inflammatory Mediators in Brain Cells/Tissue

| Mediator | Effect of AGK-2 | Model System | Citation |

|---|---|---|---|

| TNF-α | Decrease in mRNA/protein levels | LPS-stimulated microglial cells and mouse models | nih.govnih.govfrontiersin.org |

| IL-6 | Decrease in mRNA levels | LPS-stimulated mouse models | nih.govnih.gov |

| IL-1β | Decrease in mRNA/protein levels | LPS-stimulated microglial cells | nih.govfrontiersin.org |

| iNOS | Decrease in expression | LPS-stimulated microglial cells and mouse models | nih.govfrontiersin.org |

| PGE2 | Decrease in production | LPS-stimulated rat microglial cells | frontiersin.orgnih.gov |

Potential for Antidepressant-like Effects

The role of SIRT2 in the pathophysiology of depression has led to research into the potential antidepressant effects of its inhibitors, including AGK-2. nih.goven-journal.org Studies in animal models of depression, such as those using chronic mild stress, have suggested that SIRT2 inhibitors can produce antidepressant-like effects. nih.govresearchgate.net While much of the in-vivo research has focused on other specific SIRT2 inhibitors like 33i and AK-7, the foundational evidence suggests that targeting SIRT2 is a viable strategy for exploring new antidepressant treatments. researchgate.netnih.gov For instance, the SIRT2 inhibitor 33i has been shown to modulate neurotransmitter systems, including glutamate (B1630785) and serotonin, in the prefrontal cortex of mice. nih.gov In vitro studies have also shown that AGK-2 can protect neuronal cells from inflammation-induced damage, a process implicated in depression. nih.govgriffith.edu.au

Cancer Biology Research Applications

This compound has been investigated for its potential applications in cancer research, owing to the role of SIRT2 in tumor development and progression.

Antiproliferative and Cell Growth Inhibitory Activities in Various Cancer Cell Lines

AGK-2 has demonstrated the ability to inhibit the proliferation and growth of various cancer cell lines. acs.orgspandidos-publications.com Research has shown its efficacy in breast cancer, glioblastoma, and HeLa cells, among others. spandidos-publications.comapexbt.comnih.gov For example, AGK-2 was found to inhibit the viability and proliferation of primary rat astrocytes and glioblastoma multiforme cancer stem cells. apexbt.com In HeLa cells, AGK-2 significantly inhibited cell proliferation in a dose-dependent manner. spandidos-publications.comspandidos-publications.com Studies have also noted its antiproliferative effects in MCF-7 breast cancer cells. acs.org

Cell Cycle Arrest Induction (e.g., G1 phase arrest via CDK4/6 and cyclin D1 downregulation)

A key mechanism behind AGK-2's antiproliferative effects is its ability to induce cell cycle arrest, primarily at the G1 phase. spandidos-publications.comspandidos-publications.com The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer. The progression through the G1 phase is largely controlled by the activity of cyclin-dependent kinases 4 and 6 (CDK4/6) in complex with cyclin D1. mdpi.comnih.gov Research has shown that treatment with AGK-2 can lead to a downregulation of both CDK4/6 and cyclin D1 levels. spandidos-publications.com This reduction in key G1 regulatory proteins prevents cells from progressing into the S phase (the DNA synthesis phase), effectively halting their proliferation. spandidos-publications.comspandidos-publications.com

Table 2: AGK-2's Impact on Cell Cycle Regulatory Proteins

| Protein | Effect of AGK-2 | Cell Line | Consequence | Citation |

|---|---|---|---|---|

| CDK4 | Decreased expression | HeLa | G1 phase arrest | spandidos-publications.com |

| CDK6 | Decreased expression | HeLa | G1 phase arrest | spandidos-publications.com |

| Cyclin D1 | Decreased expression | HeLa | G1 phase arrest | spandidos-publications.com |

Reduction of Cancer Stem Cell Populations (e.g., ALDH1+ in primary breast cancer)

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and are thought to drive tumor growth and recurrence. escholarship.orgjci.org Aldehyde dehydrogenase 1 (ALDH1) is a recognized marker for CSCs in several cancers, including breast cancer. escholarship.orgmdpi.comnih.gov Studies have shown that SIRT2 protein levels are elevated in ALDH1-positive (ALDH1+) breast CSCs. nih.govescholarship.org Treatment with AGK-2 has been found to decrease the population of these ALDH1+ cells in primary breast cancer cell samples. stemcell.comescholarship.org This effect was observed to be dependent on both the concentration of AGK-2 and the duration of the treatment, suggesting that SIRT2 inhibition may be a strategy to target the CSC population. escholarship.orgjci.org

Modulation of Autophagy in Human Cancer Cell Lines

Autophagy is a cellular process of self-digestion, where the cell degrades and recycles its own components. In cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. Research indicates that SIRT2 is involved in regulating autophagy in cancer cells. The use of AGK-2 as a SIRT2 inhibitor has been shown to decrease SIRT2-induced autophagy in human cancer cell lines. stemcell.com This modulation of autophagy by AGK-2 suggests another avenue through which this compound can influence cancer cell fate, although the precise consequences of this modulation can be context-dependent.

Induction of Apoptosis and Necrosis

This compound, a SIRT2 inhibitor, has been implicated in the induction of programmed cell death, or apoptosis, through various cellular pathways. Research indicates its involvement in caspase-3-dependent pathways, which are central to the execution phase of apoptosis. The activation of caspase-3 leads to the cleavage of numerous cellular proteins, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. nih.govtermedia.pl

Furthermore, studies have explored the connection between AGK-2 and the tumor suppressor protein p53. nih.gov The p53 protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov While the direct mechanisms of AGK-2's influence on p53 are still under investigation, it is suggested that by inhibiting SIRT2, AGK-2 may indirectly affect p53's activity and its ability to trigger apoptotic pathways. nih.gov In some cellular contexts, the response to agents like AGK-2 can be influenced by the status of both p53 and caspase-3, determining whether a cell undergoes apoptosis, senescence, or growth arrest. nih.gov

The process of apoptosis is complex, involving a cascade of molecular events. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program. nih.govwaocp.org The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in determining a cell's fate. waocp.org

Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in tumor metastasis. This inhibitory effect is partly achieved by impacting the stability of Heat Shock Factor 1 (HSF1) protein. spandidos-publications.comspandidos-publications.com HSF1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are involved in protein folding and stability. ijbs.com

Research has shown that treatment with AGK-2 can lead to a decrease in the expression of HSF1 and its downstream target, HSP27. spandidos-publications.comspandidos-publications.com This is accomplished by promoting the ubiquitination of HSF1, a process that marks the protein for degradation. spandidos-publications.com The destabilization of HSF1 disrupts the cellular stress response and can inhibit the growth and migratory capabilities of cancer cells. spandidos-publications.comijbs.com

Moreover, AGK-2 influences the organization of the cytoskeleton, which is essential for cell motility. In triple-negative breast cancer cells (MDA-MB-231), treatment with AGK-2 has been observed to promote a more prominent perinuclear organization of cytoskeletal components, including acetylated α-tubulin, vimentin, and F-actin. mdpi.comresearchgate.net This reorganization of the cytoskeleton is associated with reduced cell migration and invasion. mdpi.com

Table 1: Effect of AGK-2 on Cancer Cell Migration and Invasion

| Cell Line | Effect of AGK-2 Treatment | Associated Molecular Changes | Reference |

|---|---|---|---|

| HeLa | Reduced migration ability | Decreased expression of HSF1 and HSP27; Induced HSF1 ubiquitination | spandidos-publications.com |

Influence on Nuclear Mechanics and Rigidity in Cancer Cells

Recent studies have highlighted the role of this compound in altering the mechanical properties of cancer cell nuclei. The nucleus of a cancer cell often exhibits increased deformability, which is thought to facilitate its passage through constricted spaces during metastasis. researchgate.net

In MDA-MB-231 triple-negative breast cancer cells, treatment with AGK-2 has been shown to increase nuclear rigidity. mdpi.com This effect is linked to the observed reorganization of the perinuclear cytoskeleton, which provides structural support to the nucleus. mdpi.comresearchgate.net Specifically, AGK-2-treated cells display more pronounced perinuclear arrangements of acetylated α-tubulin, vimentin, and F-actin. mdpi.com

The increased nuclear stiffness was demonstrated in experiments where AGK-2-treated cells showed greater resistance to nuclear collapse under osmotic shock. mdpi.comresearchgate.net By enhancing nuclear rigidity, AGK-2 may impede the ability of cancer cells to squeeze through tight matrices, thereby reducing their invasive potential. mdpi.com These findings suggest that targeting the mechanical properties of the nucleus could be a promising strategy in cancer therapy.

Immunology and Systemic Inflammation Research

Activation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines. nih.gov Research has indicated that AGK-2 can activate the NLRP3 inflammasome in mouse bone marrow-derived macrophages. stemcell.com The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (Signal 1) and an activation signal (Signal 2). nih.gov While the precise mechanism of AGK-2's action is not fully elucidated, it is thought to act as a stimulus that contributes to the assembly and activation of this inflammasome complex. stemcell.comscholaris.ca

Inhibition of Mast Cell Degranulation

Mast cells are key players in allergic reactions, releasing a variety of inflammatory mediators upon activation. nih.govaaaai.org AGK-2 has been shown to inhibit the degranulation of mast cells. nih.gov This inhibition is achieved by suppressing the FcεRI signaling pathway, a critical pathway in mast cell activation triggered by allergens, and by reducing intracellular calcium influx, which is essential for the release of granular contents. nih.gov By preventing mast cell degranulation, AGK-2 can reduce the release of histamine (B1213489) and other mediators that drive allergic symptoms. nih.govclevelandclinic.org

Amelioration of Allergic Airway Inflammation and Fibrosis

In the context of allergic asthma, AGK-2 has demonstrated therapeutic potential by alleviating both inflammation and fibrosis in the airways. nih.gov In murine models of ovalbumin-induced allergic airway inflammation, treatment with AGK-2 led to a reduction in key features of asthma, including immune cell infiltration, collagen deposition, and α-smooth muscle actin expression in the lungs. nih.gov

Furthermore, AGK-2 treatment was associated with a decrease in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-4, IL-5, and IL-6 in the bronchoalveolar lavage fluid and lung tissues. nih.gov The anti-fibrotic effects of AGK-2 have also been observed in lung epithelial cells, where it was found to suppress the expression of fibrogenic genes. researchgate.net These findings suggest that by targeting SIRT2, AGK-2 can mitigate the pathological processes underlying allergic airway disease. nih.govjci.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylated α-tubulin |

| F-actin |

| Vimentin |

| Heat Shock Factor 1 (HSF1) |

| Heat Shock Protein 27 (HSP27) |

| p53 |

| Caspase-3 |

| Bcl-2 |

| Bax |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-4 (IL-4) |

| Interleukin-5 (IL-5) |

| Interleukin-6 (IL-6) |

Reduction of Pro-inflammatory Cytokines in Acute Liver Failure

This compound, a selective inhibitor of Sirtuin 2 (SIRT2), has demonstrated a protective role in thioacetamide-induced acute liver failure (ALF) in animal models. nih.gov Pre-treatment with AGK-2 has been shown to have a hepatoprotective effect by up-regulating the expression of Mitofusin 2 (MFN2), which in turn inhibits the PERK and ferroptosis signaling pathways. nih.gov Studies on rats with D-Galactose-induced accelerated aging have shown that SIRT2 inhibition can attenuate fibrosis. anatoljcardiol.com This is evidenced by the downregulation of profibrotic factors such as transforming growth factor-beta 1 (TGF-β1) and β-catenin. anatoljcardiol.com

In the context of ALF, AGK-2 pre-treatment has been observed to decrease the apoptosis rate and the levels of several stress markers, including inositol-requiring enzyme 1 (IRE1), activating transcription factor 6β (ATF6β), phosphorylated-protein kinase R (PKR)-like endoplasmic reticulum kinase (p-PERK), and C/EBP homologous protein (CHOP). nih.gov Furthermore, AGK-2 treatment leads to a reduction in reactive oxygen species (ROS) and iron (Fe2+) levels. nih.gov These findings suggest that by modulating the MFN2-PERK axis and ferroptosis, AGK-2 can mitigate liver injury. The inhibition of SIRT2 by AGK-2 also appears to play a role in reducing cardiac fibrosis by downregulating key signaling pathways involved in the fibrotic process. anatoljcardiol.com

Virology Research Applications

This compound has emerged as a significant compound in virology research, particularly for its inhibitory effects on Hepatitis B Virus (HBV) replication. medsci.orgnih.gov As a selective inhibitor of SIRT2, AGK-2 has demonstrated robust anti-HBV activity with minimal liver toxicity in both in vitro and in vivo models. medsci.orgnih.gov Research has shown that AGK-2 treatment effectively reduces key viral markers. medsci.orgnih.govnih.gov